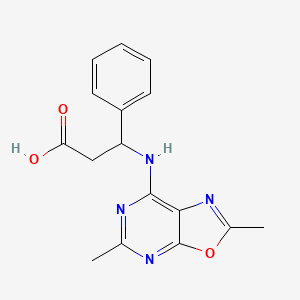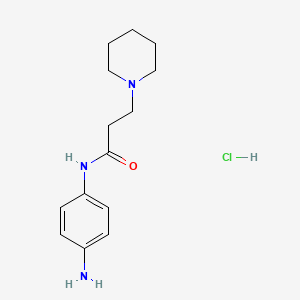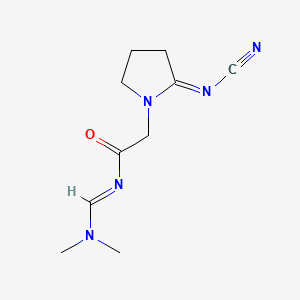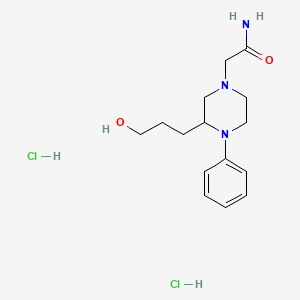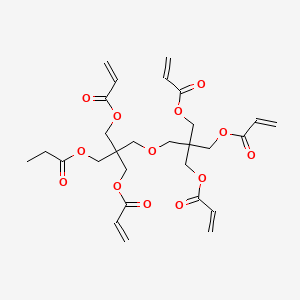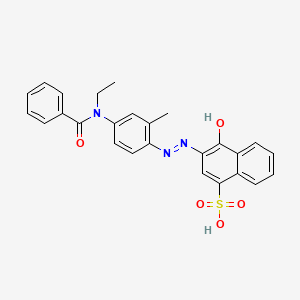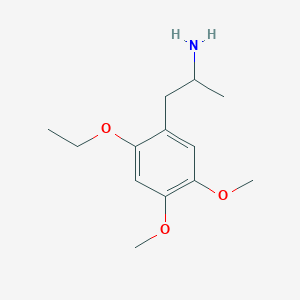
EMM (psychedelic)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-4,5-dimethoxyamphetamine, commonly known as EMM, is a lesser-known psychedelic compound. It is a substituted amphetamine and a dimethoxy-ethoxy analog of trimethoxyamphetamine (TMA-2). EMM was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive compounds . Despite its structural similarity to other psychedelics, EMM produces few to no effects, and very little data exists about its pharmacological properties, metabolism, and toxicity .
Méthodes De Préparation
The synthesis of 2-ethoxy-4,5-dimethoxyamphetamine involves several steps, starting with the appropriate substituted benzaldehyde. The general synthetic route includes:
Formation of the intermediate: The substituted benzaldehyde undergoes a reaction with nitroethane to form the nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Ethylation: The final step involves the ethylation of the amine to produce 2-ethoxy-4,5-dimethoxyamphetamine.
Analyse Des Réactions Chimiques
2-Ethoxy-4,5-dimethoxyamphetamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its precursor amines.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Due to its limited psychoactive effects, 2-ethoxy-4,5-dimethoxyamphetamine has not been extensively studied for therapeutic applications. it holds potential for research in the following areas:
Chemistry: As a structural analog of other psychedelics, it can be used to study structure-activity relationships.
Biology: It can serve as a tool to understand the interaction of substituted amphetamines with biological systems.
Medicine: Although not widely used, it could be explored for its potential therapeutic effects in treating certain mental health conditions.
Industry: Its synthesis and reactions can provide insights into the production and modification of similar compounds.
Mécanisme D'action
The exact mechanism of action of 2-ethoxy-4,5-dimethoxyamphetamine is not well understood due to the lack of comprehensive studies. like other substituted amphetamines, it is likely to interact with serotonin receptors in the brain, particularly the 5-HT2A receptor . This interaction may lead to changes in neurotransmitter release and neuronal activity, contributing to its psychoactive effects.
Comparaison Avec Des Composés Similaires
2-Ethoxy-4,5-dimethoxyamphetamine is structurally similar to other substituted amphetamines such as:
Trimethoxyamphetamine (TMA-2): EMM is a dimethoxy-ethoxy analog of TMA-2.
3,4-Methylenedioxyamphetamine (MDA): Both compounds share a similar core structure but differ in their substituents.
3,4-Methylenedioxymethamphetamine (MDMA): While MDMA is widely known for its psychoactive effects, EMM produces few to no effects.
The uniqueness of 2-ethoxy-4,5-dimethoxyamphetamine lies in its structural modifications, which result in different pharmacological properties compared to its analogs .
Propriétés
Numéro CAS |
23693-30-3 |
|---|---|
Formule moléculaire |
C13H21NO3 |
Poids moléculaire |
239.31 g/mol |
Nom IUPAC |
1-(2-ethoxy-4,5-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-5-17-11-8-13(16-4)12(15-3)7-10(11)6-9(2)14/h7-9H,5-6,14H2,1-4H3 |
Clé InChI |
SKRNTJDDBVAEGB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1CC(C)N)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


